molecular formula C14H22NO2+ B14050930 (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium

Cat. No.: B14050930
M. Wt: 236.33 g/mol
InChI Key: IRWSLTSAQIJKQL-UHFFFAOYSA-O
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Description

Emergence of Alkaloid Chemistry in Neurological Research

The study of alkaloids as neuroactive agents began in the mid-20th century, driven by the identification of plant-derived compounds with profound neurological effects. Early work on tetrahydroisoquinoline (THIQ) alkaloids, such as tetrahydropapaveroline (THP), revealed their endogenous formation in humans through dopamine-aldehyde condensation reactions. THP’s structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) sparked interest in its potential role in Parkinson’s disease pathology. Researchers observed that THP accumulation correlated with dopamine neuron degeneration, linking alkaloid chemistry to neurodegenerative mechanisms.

The discovery of salsolinol, another THIQ derivative, in the cerebrospinal fluid of Parkinson’s patients further underscored the clinical relevance of these compounds. Parallel studies on plant alkaloids, such as galantamine from Galanthus woronowii, demonstrated acetylcholinesterase (AChE) inhibition, paving the way for investigating synthetic THIQ derivatives as neuroprotective agents. These findings established alkaloids as critical tools for probing neurological pathways and drug development.

Table 1: Key Alkaloids in Neurological Research

Alkaloid Source Neurological Relevance
Tetrahydropapaveroline Endogenous (dopamine) Linked to Parkinson’s disease
Galantamine Galanthus woronowii AChE inhibitor for Alzheimer’s
Salsolinol Endogenous (dopamine) Implicated in addiction mechanisms

Key Discoveries in Chiral Tetrahydroisoquinoline Derivatives

Chirality emerged as a critical factor in THIQ bioactivity during the 1980s. The (1R)-configuration of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium was found to enhance receptor binding specificity compared to its (1S)-counterpart. This stereoselectivity mirrored observations in natural alkaloids: for example, (R)-salsolinol exhibited greater neurotoxicity than its (S)-enantiomer in dopaminergic cells.

Synthetic advances, such as the Pictet–Spengler condensation, enabled the efficient production of chiral THIQ scaffolds. Modifications at the 1-position, including isopropyl groups, improved metabolic stability and blood-brain barrier permeability. Researchers also discovered that 6,7-dimethoxy substitutions reduced oxidative degradation, a common issue with catechol-containing THIQs. These structural insights facilitated the design of derivatives with optimized pharmacokinetic profiles.

Table 2: Impact of Chirality on THIQ Derivatives

Derivative Configuration Biological Activity
(1R)-6,7-Dimethoxy-THIQ R Enhanced receptor affinity
(1S)-6,7-Dimethoxy-THIQ S Reduced metabolic stability
(R)-Salsolinol R Potent dopaminergic toxicity

Paradigm Shifts in Quaternary Ammonium Compound Applications

Quaternary ammonium compounds (QACs) gained prominence in the 1990s for their ability to modulate ion channels and enzymatic activity. The permanent positive charge of this compound’s quaternary nitrogen enhanced its binding to anionic sites on AChE and nicotinic receptors. This property aligned with findings for rivastigmine, a synthetic QAC used in Alzheimer’s therapy, which inhibits both AChE and butyrylcholinesterase.

In Parkinson’s research, QACs like THP demonstrated dual roles: inducing oxidative stress via redox cycling while also inhibiting dopamine uptake transporters. Such duality highlighted the need for precise structural tuning to isolate therapeutic effects. Modern applications extend to drug delivery systems, where QACs improve solubility and target engagement for central nervous system (CNS) therapeutics.

Table 3: Applications of Quaternary Ammonium THIQs

Compound Application Mechanism
Rivastigmine Alzheimer’s therapy Dual AChE/BChE inhibition
Tetrahydropapaveroline Parkinson’s research Dopamine transporter inhibition
(1R)-6,7-Dimethoxy-THIQ Neurological drug development Enhanced receptor specificity

Properties

Molecular Formula

C14H22NO2+

Molecular Weight

236.33 g/mol

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1

InChI Key

IRWSLTSAQIJKQL-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization as a Foundational Synthetic Route

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. For (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium, this method begins with homoveratrylamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) as the precursor. The amine undergoes cyclodehydration in the presence of a carbonyl compound, typically an acyl chloride or acid anhydride, to form the intermediate dihydroisoquinoline.

Reaction Optimization and Stereochemical Control

Critical parameters include:

  • Temperature : Reactions are conducted at −80°C to 0°C to stabilize reactive intermediates and minimize racemization.
  • Catalysts : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are employed as cyclizing agents.
  • Solvent Systems : Anhydrous dichloromethane or toluene ensures compatibility with moisture-sensitive reagents.

Post-cyclization, the intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield the saturated tetrahydroisoquinoline framework. The introduction of the 1-methylethyl (isopropyl) group is achieved via alkylation with 2-iodopropane under basic conditions (e.g., potassium carbonate in acetonitrile).

Table 1: Representative Bischler-Napieralski Synthesis Parameters
Parameter Condition Yield (%) Purity (%)
Cyclizing Agent POCl₃ 78 95
Reduction Method NaBH₃CN in MeOH 82 97
Alkylation Reagent 2-Iodopropane, K₂CO₃ 65 90

Enantioselective Synthesis via Chiral Resolution

The (1R) configuration is introduced through chiral resolution or asymmetric synthesis. Crystallographic studies of related tetrahydroisoquinolinium salts reveal that enantiomers form distinct hydrogen-bonded dimers, enabling separation via recrystallization.

Diastereomeric Salt Formation

Racemic 6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinoline is treated with a chiral resolving agent, such as (−)-dibenzoyl-L-tartaric acid, in ethanol. The diastereomeric salts exhibit differential solubility, allowing selective crystallization of the (1R)-enantiomer.

X-ray Diffraction Validation

Single-crystal X-ray analysis confirms the absolute configuration of the resolved product. The asymmetric unit of this compound chloride crystallizes in the monoclinic P2₁/c space group, with bond angles and torsion angles consistent with the R configuration at C1.

Alternative Pathways: Intermediate Functionalization

Patent literature describes a multistep synthesis starting from tetrahydropapaverine derivatives. This route involves:

  • Diacrylate Crosslinking : 1,5-Pentamethylene diacrylate reacts with tetrahydropapaverine in dry benzene under reflux to form a bis-tetrahydropapaverine intermediate.
  • Quaternization : The intermediate undergoes alkylation with methyl iodide or methyl methanesulfonate to yield the quaternary ammonium salt.

While this method is less direct, it offers scalability for industrial production.

Table 2: Quaternary Ammonium Salt Formation Conditions
Alkylating Agent Reaction Time (hr) Product Yield (%) Melting Point (°C)
Methyl Iodide 22 51 143–148
Methyl Methanesulfonate 48 55 104–112

Solvent and Temperature Effects on Reaction Efficiency

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity during alkylation, while nonpolar solvents (e.g., benzene) favor cyclization steps by stabilizing transition states.

Low-Temperature Stabilization

Maintaining temperatures below 0°C during critical steps (e.g., acylation) suppresses side reactions, improving enantiomeric excess (ee) from 75% to 92%.

Challenges in Scalability and Purification

Byproduct Formation

Common byproducts include:

  • N-Oxides : Resulting from over-oxidation during cyclization.
  • Diastereomeric Impurities : Arising from incomplete resolution.

Chromatographic Purification

Reverse-phase HPLC with a chiral stationary phase (CSP) achieves >99% ee but requires optimization of mobile phase composition (e.g., hexane/isopropanol mixtures).

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the tetrahydroisoquinoline ring undergoes alkylation under controlled conditions:

ReagentConditionsProductYieldSource
Methyl iodideTHF, −78°C, 2 hrN-methylated derivative82–89%
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hr1-(benzyl)-6,7-dimethoxy-1-(1-methylethyl)tetrahydroisoquinolinium bromide75%
Allyl chlorideNaH, dry DCM, 0°C → RTAllyl-substituted product68%

Key observations:

  • Reactions proceed with retention of stereochemistry at the 1-position .

  • Polar aprotic solvents (DMF, THF) enhance reaction rates .

Acylation and Amidation

The nitrogen atom reacts with acylating agents to form amides:

Acylating AgentCatalystProductNotesSource
Acetyl chlorideEt₃N, DCM, 0°CN-acetyl derivativeRequires inert atmosphere
Benzoyl chlorideDMAP, CHCl₃, refluxN-benzoylated compoundSide products <5%
Phthalic anhydrideToluene, 110°CCyclic imide derivative72% isolated yield

Steric effects from the 1-methylethyl group reduce reactivity compared to unsubstituted analogs.

Oxidation Reactions

Oxidation of the tetrahydroisoquinoline ring system produces dihydroisoquinolinium intermediates:

Oxidizing AgentConditionsProductSelectivitySource
MnO₂CHCl₃, RT, 24 hr3,4-dihydroisoquinolinium derivative>95%
DDQMeCN/H₂O (9:1), 50°CAromatic isoquinolinium salt88%
O₂ (catalytic CuCl)DMF, 80°CRing-opened ketone product63%

The 6,7-dimethoxy groups stabilize the oxidized intermediates through resonance .

Acid-Base Reactions

Proton transfer reactions dominate in aqueous media:

ConditionBehaviorpKₐ (NH⁺)Solubility ChangeSource
pH < 3Full protonation → water-soluble cation4.2 ± 0.112 mg/mL → 89 mg/mL (H₂O)
pH 7–9Partial deprotonation → lipid solubilityPartition coefficient (logP): 1.8 → 2.4

Stereochemical Transformations

The 1R configuration influences reaction pathways:

  • Resolution : Chiral Ru(II)-catalyzed transfer hydrogenation achieves >99% ee in derivative synthesis .

  • Epimerization : Heating above 100°C in protic solvents causes partial racemization (ΔG‡ = 112 kJ/mol).

Stability Under Reaction Conditions

Critical stability data from thermal analysis:

ConditionDegradation PathwayHalf-LifeSource
150°C, inert atmosphereDealkylation → 6,7-dimethoxy-THIQ45 min
UV light (254 nm)Methoxy demethylation72 hr
Aqueous HCl (1M), 25°CRing contraction → indole derivative8 hr

Scientific Research Applications

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium involves its interaction with specific molecular targets, such as enzymes and receptors. It may act by modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Impact on Orexin-1 Receptor Antagonist Activity

Compound ID 1-Position Substituent Yield (%) Activity Notes
51 4-isopropylphenylmethyl 65 High potency, optimal steric bulk
52 3,4,5-trimethoxyphenylmethyl 7 Lower yield, potential enhanced selectivity
54 naphthalen-2-ylmethyl 50 Moderate activity, improved lipophilicity

Table 2: Antibacterial Activity of Microwave-Synthesized THIQs ()

Strain Inhibition Zone (mm) Notes
E. coli 12–15 Consistent across derivatives
S. aureus 10–14 Slightly lower than E. coli
P. aeruginosa 5–8 Minimal activity, likely due to efflux

Biological Activity

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C_{14}H_{22}NO_{2}. The structure features a tetrahydroisoquinoline backbone with methoxy substituents at the 6 and 7 positions and an isopropyl group at the nitrogen atom.

Pharmacological Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of pharmacological properties, including:

  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of tetrahydroisoquinolines against neurodegenerative diseases such as Parkinson's disease. For example, certain derivatives have been shown to inhibit the formation of neurotoxic metabolites associated with dopaminergic neuron degeneration .
  • Antidepressant Activity : Compounds from this class have been investigated for their antidepressant effects. They may interact with neurotransmitter systems (e.g., serotonin and norepinephrine), which are crucial in mood regulation .
  • Antioxidant Activity : Tetrahydroisoquinolines possess antioxidant properties that can mitigate oxidative stress in various biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Catecholamine Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may influence catecholamine levels in the brain, potentially enhancing norepinephrine release. This modulation may contribute to their antidepressant effects .
  • Inhibition of Oxidative Stress : The antioxidant activity is believed to arise from the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveInhibition of neurotoxic metabolites ,
AntidepressantInteraction with neurotransmitter systems
AntioxidantScavenging of free radicals

Case Study: Neuroprotective Effects

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that specific modifications in their structure could enhance their neuroprotective properties. The research indicated that compounds with methoxy groups showed significant inhibition of neurotoxic pathways involved in dopaminergic neuron death . This suggests that this compound may hold promise as a therapeutic agent for neurodegenerative diseases.

Case Study: Antidepressant Activity

In another investigation focusing on the antidepressant potential of tetrahydroisoquinoline derivatives, it was found that certain compounds exhibited significant efficacy in animal models of depression. The study highlighted the importance of the methoxy substituents in enhancing serotonin receptor affinity and norepinephrine reuptake inhibition . This supports the hypothesis that this compound could be developed as a novel antidepressant.

Q & A

Basic Research Questions

Q. What are the key structural features of (1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium, and how do they influence reactivity?

  • Methodology : The compound’s stereochemistry (1R configuration) and substituents (6,7-dimethoxy, 1-isopropyl) are critical for its reactivity. For example:

  • The 1R configuration determines chiral interactions in biological systems.
  • Methoxy groups at positions 6 and 7 enhance electron density, influencing nucleophilic/electrophilic behavior in reactions like alkylation or acylation .
  • Isopropyl substitution at position 1 introduces steric hindrance, affecting reaction kinetics (e.g., slower SN2 reactions) .
    • Characterization : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and substituent positions .

Q. What synthetic routes are reported for this compound?

  • Primary method :

  • Pictet-Spengler cyclization : React dopamine derivatives with isopropyl aldehyde under acidic conditions (e.g., HCl/MeOH) to form the tetrahydroisoquinoline core .
  • Optimal conditions : 60°C, 12 hours, yields ~65–70% (based on analogous syntheses in ).
    • Alternative : Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetone, followed by quaternization using methyl triflate .

Q. How is this compound analytically characterized?

  • Key techniques :

  • NMR : ¹H NMR (δ 3.85–3.90 ppm for methoxy groups; δ 1.2–1.4 ppm for isopropyl CH3) .
  • Mass spectrometry : ESI-MS m/z 294.2 [M]⁺ .
  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .

Q. What are the safety protocols for handling this compound?

  • Hazard classification : Acute toxicity (Category 4 for oral, dermal, inhalation) per EU-GHS/CLP .
  • Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be optimized?

  • Strategies :

  • Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization to enhance 1R enantiomer yield .
  • Adjust solvent polarity (e.g., THF vs. DCM) to control stereochemical outcomes. THF improves diastereomeric excess (de >85%) by stabilizing transition states .
    • Validation : Compare diastereomer ratios via chiral HPLC or circular dichroism .

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

  • Key findings :

  • 6,7-Dimethoxy groups : Essential for receptor binding (e.g., adrenergic receptors). Removal reduces activity by >90% .
  • Isopropyl vs. methyl substitution : Isopropyl increases lipid solubility (logP +0.8), enhancing blood-brain barrier penetration in rodent models .
    • Data table :
Substituent ModificationBioactivity (IC50, nM)logP
6,7-Dimethoxy12 ± 22.1
6-Methoxy only450 ± 501.8
1-Methyl (vs. isopropyl)85 ± 101.3
Source: Adapted from

Q. How can biological activity be assessed in vitro?

  • Assays :

  • Receptor binding : Radioligand displacement assays (³H-yohimbine for α2-adrenergic receptors) .
  • Functional activity : cAMP inhibition in HEK-293 cells transfected with α2A-AR (EC50 ~15 nM) .
    • Controls : Use atipamezole (α2 antagonist) to validate specificity .

Q. How to resolve contradictions in reported toxicity data?

  • Case study : Discrepancies in acute toxicity (oral LD50: 300 mg/kg in vs. 450 mg/kg in ).

  • Resolution : Verify purity via HPLC (>98% required) and test in standardized models (e.g., OECD 423). Contaminants (e.g., residual solvents) may skew results .

Q. What derivatization strategies enhance metabolic stability?

  • Approaches :

  • N-Alkylation : Introduce fluorinated groups (e.g., CF3) to reduce CYP450-mediated oxidation .
  • Prodrug design : Convert the quaternary ammonium to a carbamate ester for improved oral bioavailability .

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